(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine
Description
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine (CAS: 2231675-66-2) is a pyridine derivative with the molecular formula C₇H₇BrF₂N₂O and a molecular weight of 253.05 g/mol . It features a bromine atom at the 5-position and a difluoromethoxy group (-OCF₂H) at the 6-position of the pyridine ring, with an aminomethyl (-CH₂NH₂) substituent at the 3-position.
Properties
IUPAC Name |
[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H,2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLTJYKYKZBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of reagents such as bromine, difluoromethoxy reagents, and amine sources under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine oxides .
Scientific Research Applications
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical analogs, emphasizing substituent variations, molecular properties, and functional differences:
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances halogen bonding in target-receptor interactions compared to chlorine .
- Difluoromethoxy (-OCF₂H) vs. Methoxy (-OCH₃) : The -OCF₂H group improves metabolic stability and electron-withdrawing effects, critical for prolonging drug half-life .
- Positional Isomerism : Moving the difluoromethoxy group from the 6-position (target compound) to the 2-position ([2-(difluoromethoxy)pyridin-3-yl]methanamine) reduces steric hindrance but weakens π-stacking interactions in binding pockets .
Biological Activity
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound, featuring a bromine atom and a difluoromethoxy group, enhances its interaction with biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 220.04 g/mol. The presence of the difluoromethoxy group contributes to its lipophilicity, potentially improving cell membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The difluoromethoxy group is thought to enhance binding affinity, which may lead to inhibition or activation of various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, it was found to have potent activity comparable to established antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Effectiveness : A study conducted on the antimicrobial effectiveness of this compound revealed that it significantly reduced bacterial load in infected mice models, outperforming standard treatments such as ampicillin and fluconazole.
- Anticancer Efficacy : In a comparative study with known chemotherapeutics, the compound demonstrated lower IC50 values against HCT116 and HepG2 cell lines, suggesting a promising role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
